(S)-2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13469794
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O3 |
|---|---|
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | benzyl (2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24N2O3/c1-17(10-11-19)12-15-8-5-9-18(15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m0/s1 |
| Standard InChI Key | LIJSBXINQWNNDR-HNNXBMFYSA-N |
| Isomeric SMILES | CN(CCO)C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
| SMILES | CN(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Analysis and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle) with an (S)-configuration at the C2 position. Key substituents include:
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A benzyl ester group at the 1-position, contributing to lipophilicity and hydrolytic instability under acidic/basic conditions.
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A methyl-(2-hydroxyethyl)aminomethyl group at the 2-position, enabling hydrogen bonding and stereospecific interactions .
The stereochemistry at C2 is critical for biological activity, as enantiomeric forms of similar pyrrolidines exhibit divergent binding affinities .
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₃ |
| Molecular Weight | 306.4 g/mol |
| Calculated logP | ~1.8 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (hydroxyl and NH groups) |
| Hydrogen Bond Acceptors | 4 (ester, hydroxyl, amine) |
The hydroxyethyl group enhances aqueous solubility, while the benzyl ester increases membrane permeability .
Synthetic Strategies and Optimization
Key Synthetic Routes
The synthesis typically involves multi-step sequences:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .
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Introduction of the Aminomethyl Group:
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Benzyl Esterification: Treatment with benzyl alcohol under Mitsunobu conditions or using DPPA (diphenyl phosphorazidate) as a coupling reagent .
Challenges and Solutions
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Stereochemical Control: Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) ensures the (S)-configuration at C2 .
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Ester Hydrolysis: The benzyl ester is prone to hydrolysis; thus, mild conditions (pH 6–7, low temperature) are employed during purification .
Reactivity and Functional Group Transformations
Hydrolysis of the Benzyl Ester
Under acidic (HCl) or basic (NaOH) conditions, the ester undergoes hydrolysis to yield the corresponding carboxylic acid:
This reaction is pivotal for prodrug designs, enabling targeted release in physiological environments .
Oxidation of the Hydroxyethyl Group
The primary alcohol in the hydroxyethyl moiety can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO) . This modification alters hydrogen-bonding capacity and bioactivity .
Comparative Analysis with Analogous Compounds
The methyl substitution in the target compound reduces steric hindrance compared to ethyl analogs, potentially improving target binding .
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration .
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Structure-Activity Relationships (SAR): Systematic modification of the hydroxyethyl and methyl groups to optimize potency .
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Target Identification: Use computational docking (e.g., AutoDock Vina) to predict protein targets .
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